RSV L-protein-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

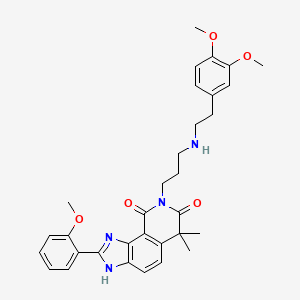

Molecular Formula |

C32H36N4O5 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-2-(2-methoxyphenyl)-6,6-dimethyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione |

InChI |

InChI=1S/C32H36N4O5/c1-32(2)22-12-13-23-28(35-29(34-23)21-9-6-7-10-24(21)39-3)27(22)30(37)36(31(32)38)18-8-16-33-17-15-20-11-14-25(40-4)26(19-20)41-5/h6-7,9-14,19,33H,8,15-18H2,1-5H3,(H,34,35) |

InChI Key |

WYNIUDAMZHHSLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C3=C(C=C2)NC(=N3)C4=CC=CC=C4OC)C(=O)N(C1=O)CCCNCCC5=CC(=C(C=C5)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of the Respiratory Syncytial Virus (RSV) L-Protein Inhibitor AZ-27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein. As no publicly available information exists for a compound named "RSV L-protein-IN-2," this guide focuses on AZ-27, a well-characterized and exemplary inhibitor of the RSV L-protein, to fulfill the core requirements of the requested topic.

Introduction to RSV and the L-Protein as a Therapeutic Target

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] The RSV L-protein is a multifunctional enzyme essential for viral replication and transcription, making it a prime target for antiviral drug development.[1][2] The L-protein contains an RNA-dependent RNA polymerase (RdRp) domain, which is responsible for synthesizing viral RNA.[3][4] Inhibition of this domain effectively halts viral replication.

Discovery of AZ-27

AZ-27 was identified through a scaffold modification approach based on an earlier RSV L-protein inhibitor, YM-53403.[3] This optimization led to a significant enhancement in antiviral potency and a broader spectrum of activity against different RSV subtypes.[1]

Synthesis of AZ-27

While the precise, step-by-step synthesis of AZ-27 by its originators is proprietary, a plausible synthetic route can be constructed based on the known synthesis of its core benzothienoazepine scaffold. The following is a representative, multi-step synthesis protocol.

Experimental Protocol: Synthesis of AZ-27

-

Step 1: Synthesis of the Benzothienoazepine Core. The synthesis begins with the construction of the tricyclic benzothienoazepine core structure. This can be achieved through a multi-step process involving the reaction of a substituted aminothiophene derivative with a suitable benzene-containing building block, followed by cyclization to form the seven-membered azepine ring.

-

Step 2: N-Acylation. The secondary amine of the benzothienoazepine core is then acylated. This is typically achieved by reacting the core with an activated carboxylic acid derivative, such as an acid chloride or an anhydride, in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

-

Step 3: Functionalization of the Phenyl Ring. The next step involves the introduction of the biphenylcarbonyl amino group onto the phenyl ring of the N-acyl moiety. This can be accomplished through a series of reactions, such as nitration, followed by reduction to an amine, and subsequent acylation with biphenyl-2-carbonyl chloride.

-

Step 4: Introduction of the Cyclopropylcarboxamide. The final step in the synthesis of AZ-27 is the introduction of the N-cyclopropylcarboxamide group. This is typically achieved by first introducing a carboxylic acid or ester functionality onto the thieno part of the core structure, followed by amidation with cyclopropylamine.

-

Purification. The final compound is purified using standard techniques such as column chromatography and recrystallization to yield AZ-27 of high purity.

Mechanism of Action

AZ-27 targets the RNA-dependent RNA polymerase (RdRp) function of the RSV L-protein.[3][4] Specifically, it inhibits the initiation of viral RNA synthesis, thereby blocking both viral transcription and replication.[3][4] Resistance to AZ-27 has been mapped to a single amino acid mutation in the putative capping enzyme domain of the L-protein, further confirming the L-protein as the direct target.[1][2]

Quantitative Antiviral Activity

The antiviral activity of AZ-27 has been evaluated in various in vitro assays. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Antiviral Activity of AZ-27 against RSV

| Compound | RSV Strain | Cell Line | Assay Type | EC50 (µM) |

| AZ-27 | A2 (Subtype A) | HEp-2 | RSV ELISA | 0.01 |

| AZ-27 | B-WST (Subtype B) | HEp-2 | RSV ELISA | 1.3 |

| AZ-27 | A2 (Subtype A) | A549 | RSV ELISA | Data not specified |

| AZ-27 | A2 (Subtype A) | HEK293 | RSV ELISA | Data not specified |

| AZ-27 | A2 (Subtype A) | BHK-21 | RSV ELISA | Maintained potency |

Table 2: Cytotoxicity and Selectivity Index of AZ-27

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |

| AZ-27 | HEp-2 | >100 | >10,000 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Experimental Protocols

Detailed protocols for the key assays used to characterize AZ-27 are provided below.

6.1. RSV Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of RSV F protein produced in infected cells as a measure of viral replication.

-

Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of AZ-27 for 1 hour at 37°C.

-

Infection: Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1.

-

Incubation: Incubate the infected cells for 3-4 days at 37°C.

-

Cell Lysis and F-Protein Detection: Lyse the cells and detect the RSV F protein using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Add a colorimetric HRP substrate and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the EC50 value by fitting the dose-response curve.

6.2. RSV Replicon Luciferase Assay

This assay utilizes a subgenomic RSV replicon that expresses a reporter gene (luciferase) to measure viral RNA synthesis.

-

Cell Seeding: Seed BHK-21 cells stably expressing the RSV replicon in 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of AZ-27.

-

Incubation: Incubate the cells for 48 hours at 37°C.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence.

-

Data Analysis: Calculate the EC50 value based on the reduction in luciferase activity.

6.3. Time-of-Addition Assay

This assay determines the stage of the viral life cycle that is inhibited by the compound.

-

Cell Seeding and Infection: Seed HEp-2 cells in 96-well plates and infect with RSV.

-

Compound Addition: Add a fixed concentration of AZ-27 at different time points before and after infection (e.g., -2, 0, 2, 4, 6, 8, 12, and 24 hours post-infection).

-

Incubation: Incubate the cells for a total of 48-72 hours.

-

Quantification of Viral Replication: Measure viral replication using the RSV ELISA as described above.

-

Data Analysis: Determine the time point at which the addition of the compound no longer inhibits viral replication, indicating the target step in the viral life cycle.

Visualizations

7.1. Signaling Pathway: RSV Replication and Inhibition by AZ-27

Caption: RSV replication cycle and the inhibitory action of AZ-27 on the L-protein's RdRp function.

7.2. Experimental Workflow: RSV ELISA

Caption: Workflow for determining the antiviral activity of AZ-27 using an RSV ELISA.

7.3. Experimental Workflow: Time-of-Addition Assay

Caption: Workflow for the time-of-addition assay to identify the target stage of AZ-27.

References

- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]

In vitro activity of RSV L-protein-IN-2

An In-Depth Technical Guide on the In Vitro Activity of the Respiratory Syncytial Virus (RSV) L-Protein Inhibitor AZ-27

This technical guide provides a comprehensive overview of the in vitro activity of AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein. The L-protein is a critical viral enzyme responsible for both transcription and replication of the viral RNA genome, making it a prime target for antiviral therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working on RSV and antiviral therapies.

Core Compound: AZ-27

AZ-27 is a novel benzothienoazepine compound derived from the YM-53403 series of RSV L-protein inhibitors.[4] It exhibits significantly improved potency and broader activity against both RSV A and B subtypes compared to its predecessors.[1] Resistance studies have confirmed that AZ-27 directly targets the L-protein, with a specific mutation in the putative capping enzyme domain conferring strong resistance.[1]

Quantitative In Vitro Activity of AZ-27

The antiviral potency of AZ-27 has been evaluated in various cell-based assays. The following table summarizes the key quantitative data on its in vitro activity.

| Assay Type | RSV Subtype | Cell Line | EC50 | Reference |

| Live Virus Assay | RSV A | HEp-2 | 10 - 40 nM | [1] |

| Live Virus Assay | RSV B | HEp-2 | ~1 µM | [1] |

| Replicon Luciferase Assay | RSV A | BHK-21 | 10 nM | [1] |

| Replicon Luciferase Assay | RSV B | BHK-21 | 1 µM | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the in vitro activity of AZ-27 are provided below.

RSV Antiviral Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit RSV replication in cell culture by measuring the expression of a viral protein.

-

Cell Lines and Culture: Human epidermoid carcinoma (HEp-2) cells are seeded in 96-well plates at a density of 5 x 10³ to 10 x 10³ cells per well and incubated overnight.[1]

-

Compound Treatment and Infection: The cell cultures are pre-incubated with serially diluted AZ-27 for 1 hour at 37°C.[1] Subsequently, the cells are infected with RSV at a multiplicity of infection (MOI) of 0.1.[1]

-

Incubation: The infected cells are incubated for 3 days for RSV A strains or 4 days for RSV B strains to allow for viral replication.[1]

-

Quantification of Viral Replication: The level of RSV replication is determined by quantifying the expression of the RSV Fusion (F) protein using an enzyme-linked immunosorbent assay (ELISA).[1] The reduction in F protein expression in the presence of the compound compared to a vehicle control is used to calculate the EC50 value.

RSV Replicon Luciferase Assay

This assay utilizes a subgenomic RSV replicon system that expresses a reporter gene (luciferase) to measure the effect of compounds on viral RNA synthesis.

-

Cell Lines: Baby hamster kidney (BHK-21) cells stably expressing the RSV replicon are used.[1]

-

Compound Treatment: The replicon-containing cells are treated with various concentrations of AZ-27.

-

Incubation: The cells are incubated for 2 days to allow for replicon activity and luciferase expression.[1]

-

Measurement of Luciferase Activity: The luciferase activity is measured using a luminometer. A decrease in luciferase signal in the presence of the compound indicates inhibition of viral RNA synthesis. The EC50 value is calculated based on the dose-response curve.

In Vitro Transcription Assay with Purified L-P Complex

This biochemical assay directly measures the effect of the inhibitor on the RNA-dependent RNA polymerase (RdRp) activity of the purified RSV L-P protein complex.

-

Purification of L-P Complex: The RSV L and P proteins are co-expressed and purified, typically from insect cells.[4]

-

RNA Synthesis Reaction: The reaction mixture contains the purified L-P complex, a synthetic RNA oligonucleotide template representing the viral promoter, and ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP).[4]

-

Compound Addition: AZ-27 is added to the reaction mixture at various concentrations.

-

Analysis of RNA Products: The newly synthesized radiolabeled RNA products are separated by gel electrophoresis and quantified by autoradiography. Inhibition of RNA synthesis is observed as a decrease in the amount of radiolabeled RNA produced.

Visualizations

Experimental Workflow for In Vitro Antiviral Activity

References

- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Antiviral Spectrum of the Respiratory Syncytial Virus (RSV) L-Protein Inhibitor AZ-27

An important note on nomenclature: This technical guide focuses on the well-characterized Respiratory Syncytial Virus (RSV) L-protein inhibitor, AZ-27. The term "RSV L-protein-IN-2" did not correspond to a specifically identified agent in current scientific literature. Therefore, AZ-27 is presented here as a representative and thoroughly documented example of a potent RSV L-protein inhibitor, offering valuable insights for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), or L-protein, is a critical enzyme for viral replication and a prime target for antiviral drug development. This guide provides a comprehensive overview of the antiviral spectrum, mechanism of action, and resistance profile of AZ-27, a potent inhibitor of the RSV L-protein.[1][2] AZ-27 demonstrates significant activity against both RSV A and B subtypes by targeting the capping function of the L-protein, a crucial step in viral mRNA synthesis.[3][2] This document details the quantitative antiviral data, experimental methodologies for its characterization, and visual representations of its mechanism and experimental workflows.

Antiviral Spectrum of AZ-27

AZ-27 exhibits a broad antiviral spectrum against multiple laboratory and clinical strains of both RSV A and B subtypes. Notably, its potency is significantly higher against RSV A strains. The compound is highly specific for RSV, showing no activity against other tested RNA and DNA viruses.[2]

Table 1: In Vitro Antiviral Activity of AZ-27 against RSV A Strains

| RSV A Strain | EC₅₀ (nM) | Assay Method | Cell Line |

| A2 | 24 ± 9 | ELISA | HEp-2 |

| Long | 10 | ELISA | HEp-2 |

| Clinical Isolate 1 | 28 | ELISA | HEp-2 |

| Clinical Isolate 2 | 35 | ELISA | HEp-2 |

| Clinical Isolate 3 | 15 | ELISA | HEp-2 |

| Clinical Isolate 4 | 22 | ELISA | HEp-2 |

| Clinical Isolate 5 | 25 | ELISA | HEp-2 |

| Clinical Isolate 6 | 19 | ELISA | HEp-2 |

| Clinical Isolate 7 | 30 | ELISA | HEp-2 |

Data compiled from publicly available research.[1][2]

Table 2: In Vitro Antiviral Activity of AZ-27 against RSV B Strains

| RSV B Strain | EC₅₀ (µM) | Assay Method | Cell Line |

| B-WST | 1.0 ± 0.28 | ELISA | HEp-2 |

| B1 | 1.3 | ELISA | HEp-2 |

| Clinical Isolate 1 | 0.8 | ELISA | HEp-2 |

| Clinical Isolate 2 | 1.1 | ELISA | HEp-2 |

Data compiled from publicly available research.[1][2][4]

Table 3: Cytotoxicity and Selectivity of AZ-27

| Compound | CC₅₀ (µM) | Cell Line | Selectivity Index (SI) vs. RSV A2 |

| AZ-27 | >100 | HEp-2 | >10,000 |

CC₅₀: 50% cytotoxic concentration. SI = CC₅₀ / EC₅₀. Data from publicly available research.[1][4]

Mechanism of Action

AZ-27 is a non-nucleoside inhibitor that directly targets the RSV L-protein.[1][4] The L-protein is a large, multifunctional enzyme responsible for viral RNA transcription and replication. It comprises several functional domains, including the RNA-dependent RNA polymerase (RdRp), a capping domain (polyribonucleotidyltransferase - PRNTase), and a methyltransferase (MTase) domain.[1][5][6]

Studies have shown that AZ-27 inhibits a step common to both mRNA transcription and genome replication.[7][8] Specifically, resistance to AZ-27 is conferred by a single amino acid substitution, Y1631H or Y1631C, within the putative capping enzyme domain of the L-protein.[1] This strongly suggests that AZ-27's mechanism of action involves the inhibition of the L-protein's capping function, which is essential for the production of stable and translatable viral mRNAs.[1][8] By inhibiting transcription initiation, AZ-27 effectively halts the viral replication cycle.[7][8]

Experimental Protocols

RSV Antiviral ELISA in HEp-2 Cells

This protocol is designed to quantify the inhibition of RSV replication in cell culture by measuring viral antigen levels.

Materials:

-

HEp-2 cells (ATCC CCL-23)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

RSV stock (e.g., A2 strain)

-

AZ-27 compound

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 80% acetone in PBS)

-

Primary antibody (e.g., anti-RSV F protein monoclonal antibody)

-

Secondary antibody (HRP-conjugated)

-

TMB substrate

-

Stop solution (e.g., 1N H₂SO₄)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of AZ-27 in cell culture medium.

-

Infection: When cells are confluent, remove the growth medium and infect with RSV at a pre-determined multiplicity of infection (MOI) in the presence of the various concentrations of AZ-27 or a vehicle control (DMSO).

-

Incubation: Incubate the infected plates for 3 days at 37°C in a 5% CO₂ incubator.

-

Fixation: After incubation, wash the cells with PBS and fix with the fixation solution for 15 minutes at room temperature.

-

ELISA:

-

Wash the fixed cells with PBS.

-

Block non-specific binding sites with a suitable blocking buffer.

-

Incubate with the primary antibody for 1 hour at 37°C.

-

Wash with PBS containing 0.05% Tween 20 (PBST).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at 37°C.

-

Wash with PBST.

-

Add TMB substrate and incubate in the dark until color develops.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the EC₅₀ value by plotting the percentage of RSV inhibition against the log concentration of AZ-27.

RSV Replicon Luciferase Assay

This assay measures the activity of the RSV polymerase complex in a cellular context without the need for live virus infection.

Materials:

-

HEp-2 or A549 cells

-

Plasmids encoding the RSV N, P, M2-1, and L proteins

-

A plasmid containing an RSV minigenome with a luciferase reporter gene

-

Transfection reagent

-

Cell culture medium

-

AZ-27 compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a suitable plate format (e.g., 24-well or 96-well) to be approximately 80-90% confluent at the time of transfection.

-

Transfection: Co-transfect the cells with the plasmids encoding the RSV N, P, M2-1, L proteins, and the luciferase minigenome using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Addition: Immediately after transfection, add fresh medium containing serial dilutions of AZ-27 or a vehicle control.

-

Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of luciferase activity inhibition against the log concentration of AZ-27.

References

- 1. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. RNA elongation by respiratory syncytial virus polymerase is calibrated by conserved region V - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.emory.edu [med.emory.edu]

- 8. researchgate.net [researchgate.net]

A Structural and Mechanistic Guide to Respiratory Syncytial Virus L-Protein Inhibition by Non-Nucleoside Inhibitors

Note to the Reader: The following technical guide details the structural basis of Respiratory Syncytial Virus (RSV) L-protein inhibition. While the prompt specified an inhibitor designated "IN-2," a compound with this name could not be identified in publicly available scientific literature. Therefore, this document uses the potent, non-nucleoside inhibitor JNJ-8003 as a representative and well-characterized example. The structural and mechanistic insights derived from the study of JNJ-8003 serve as a paradigm for understanding how small molecules can allosterically inhibit the multifaceted RSV polymerase.

Introduction: Targeting the RSV Polymerase

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] The viral replication machinery is a prime target for antiviral drug development.[2] This machinery is centered around a complex composed of the large multi-domain polymerase protein (L) and a phosphoprotein (P) cofactor.[1][3] The L-protein is a 250 kDa enzyme that contains all the core catalytic functions required for viral RNA synthesis, including:

-

RNA-dependent RNA polymerase (RdRp): Responsible for genome replication and transcription.[4][5]

-

Polyribonucleotidyltransferase (PRNTase): The capping domain that adds a 5' cap to viral mRNAs.[4][6]

Given its essential role, the L-protein is an attractive target for small-molecule inhibitors.[2][7] Non-nucleoside inhibitors (NNIs) represent a promising class of drugs that can bind to allosteric sites on the polymerase, disrupting its function without being incorporated into the nascent RNA chain.[1] This guide focuses on the structural and mechanistic basis of L-protein inhibition by the NNI JNJ-8003, which binds to the capping domain to exert its potent antiviral effects.[1]

Quantitative Data: Inhibitory Potency and Structural Determination

The efficacy of JNJ-8003 and the quality of the structural data are summarized below. The data highlights the sub-nanomolar potency of the inhibitor and the high resolution of the cryo-electron microscopy (cryo-EM) structure.

Table 1: Inhibitory Potency of JNJ-8003

| Assay Type | Metric | Value | Reference |

| Antiviral Assay | EC₅₀ | < 1 nM | [1] |

| Polymerase Assay | IC₅₀ | < 1 nM | [1] |

Table 2: Cryo-EM Data Collection and Refinement Statistics for RSV L-P Complex with JNJ-8003

| Parameter | Value | Reference |

| Resolution | 2.9 Å | [1] |

| PDB ID | 6PZK (Apo) | [1] |

| Symmetry | C1 | [1] |

| Particles (final) | 215,972 | [1] |

| Map sharpening B-factor | -103.3 Ų | [1] |

| Model Refinement | ||

| Ramachandran outliers | 0.0% | [1] |

| MolProbity score | 1.58 | [1] |

| RMSD (bonds) | 0.003 Å | [1] |

| RMSD (angles) | 0.6 Å | [1] |

Structural Basis of Inhibition

Cryo-EM analysis of the RSV L-P complex bound to JNJ-8003 at 2.9 Å resolution revealed that the inhibitor binds to an induced-fit pocket on the capping (PRNTase) domain of the L-protein.[1] This binding event occurs despite the RdRp domain being the site of nucleotide polymerization.

The JNJ-8003 Binding Pocket

The binding site for JNJ-8003 is a hydrophobic pocket within the capping domain.[1] Key residues within 4 Å of the inhibitor include S1221, H1338, I1368, N1369, I1381, I1383, V1384, and F1385.[1] The binding of JNJ-8003 induces a conformational change, particularly in the rotamers of residues H1338 and F1385, to form a tightly packed pocket that accommodates the inhibitor.[1] This induced-fit mechanism is consistent with the compound's high potency.[1]

Allosteric Mechanism of Action

JNJ-8003 inhibits the RdRp function through an allosteric mechanism.[1] Binding to the capping domain modulates the functional interplay between the capping and RdRp domains, which are intimately intertwined.[1][4] Biochemical assays, including minigenome and gel-based RNA synthesis experiments, demonstrate that JNJ-8003 blocks nucleotide polymerization at the early stages of both transcription and replication.[1] This suggests that the conformational changes induced by JNJ-8003 in the capping domain are transmitted to the RdRp domain, ultimately shutting down its polymerase activity.[1] This long-range inhibition highlights a critical allosteric communication pathway between the two domains that is essential for polymerase function.[1][8]

Experimental Protocols

The determination of the structure and mechanism of action for JNJ-8003 involved several key experimental procedures.

Recombinant Protein Expression and Purification

-

Co-expression: Human RSV L and P proteins were co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. This ensures the proper formation of the L-P complex.[6]

-

Lysis: Cells were harvested and lysed in a buffer containing Tris-HCl, NaCl, and protease inhibitors.

-

Affinity Chromatography: The L-P complex was purified from the cell lysate using a Strep-Tactin resin, targeting a tag on one of the proteins.

-

Size-Exclusion Chromatography: The complex was further purified using a Superose 6 Increase column to isolate properly assembled, active L-P complexes.[9]

Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation: The purified RSV L-P complex was incubated with a saturating concentration of JNJ-8003. A small volume (approx. 3 µL) of the mixture was applied to a glow-discharged holey carbon grid. The grid was then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

Data Collection: Data were collected on a Titan Krios transmission electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection software (e.g., EPU) was used to acquire thousands of micrographs.

-

Image Processing:

-

Movie frames were aligned and dose-weighted using MotionCor2.

-

Contrast transfer function (CTF) parameters were estimated using CTFFIND4.

-

Particles were automatically picked and extracted from the micrographs.

-

Multiple rounds of 2D and 3D classification were performed in software like RELION or cryoSPARC to select for high-quality, homogenous particles.

-

A final 3D reconstruction was generated from the selected particles, achieving a global resolution of 2.9 Å.[1]

-

-

Model Building and Refinement: An initial model was generated by docking the apo RSV L-P structure (PDB: 6PZK) into the cryo-EM density map. The model was then manually built and refined using software such as Coot and Phenix.[3]

Polymerase Activity Assays

-

Minigenome Assay: This cell-based assay uses a plasmid encoding a subgenomic RSV replicon that expresses a reporter gene (e.g., luciferase). Cells are co-transfected with plasmids expressing N, P, M2-1, and L proteins. The inhibitory effect of JNJ-8003 on viral RNA synthesis is quantified by the reduction in reporter gene expression.

-

De Novo RNA Synthesis Assay: This is a gel-based biochemical assay using purified L-P complex and a short RNA template corresponding to the viral promoter. The reaction includes ribonucleotides (NTPs), with one being radiolabeled (e.g., [α-³²P]UTP). The ability of JNJ-8003 to inhibit the synthesis of new RNA transcripts is visualized by autoradiography of the gel.[1]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for structural determination and the proposed mechanism of inhibition.

Caption: Experimental workflow for RSV L-P-inhibitor complex determination.

Caption: Allosteric inhibition mechanism of JNJ-8003 on the RSV L-protein.

Conclusion

The structural and functional characterization of the RSV L-protein in complex with the non-nucleoside inhibitor JNJ-8003 provides critical insights into a novel mechanism of polymerase inhibition. The high-resolution cryo-EM structure reveals that JNJ-8003 binds to an induced-fit pocket in the capping domain, distant from the RdRp active site.[1] This binding event triggers an allosteric cascade that prevents the initiation of RNA synthesis, effectively halting viral replication and transcription.[1] This mechanism underscores the intricate communication between the functional domains of the L-protein and validates the capping domain as a druggable allosteric site. These findings provide a robust framework for the rational design of new, potent, and specific antivirals targeting the RSV polymerase machinery.[6]

References

- 1. Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.emory.edu [med.emory.edu]

- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities [mdpi.com]

- 5. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Impact of Non-Nucleoside RSV L-Protein Inhibitors on the Viral Replication Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and effects of non-nucleoside respiratory syncytial virus (RSV) L-protein inhibitors on the viral replication cycle. While specific data for a compound designated "RSV L-protein-IN-2" is limited in publicly available literature, this document will focus on the well-characterized class of non-nucleoside inhibitors that target the RSV L-protein, of which "this compound (Compound A)" with a reported IC50 of 4.5 μM is a member.[1] The principles, experimental evaluation, and mechanism of action described herein are representative of this class of antiviral compounds.

Introduction to the RSV L-Protein as a Therapeutic Target

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[2][3] The RSV Large (L) protein is a multifunctional enzyme essential for viral replication and transcription, making it a prime target for antiviral drug development.[4][5] The L-protein, in complex with the phosphoprotein (P), forms the RNA-dependent RNA polymerase (RdRp) responsible for synthesizing viral genomic RNA and messenger RNAs (mRNAs).[2][5] Non-nucleoside inhibitors (NNIs) of the L-protein represent a promising class of antiviral candidates that allosterically bind to the polymerase, disrupting its function and halting the viral replication cycle.[2][3][6][7]

Mechanism of Action of Non-Nucleoside L-Protein Inhibitors

Non-nucleoside L-protein inhibitors act via a noncompetitive mechanism, binding to allosteric sites on the L-protein rather than the active site for nucleotide incorporation.[2][8] This binding induces conformational changes in the polymerase complex, thereby inhibiting its enzymatic activity. Depending on the specific compound and its binding site, these inhibitors can interfere with various stages of RNA synthesis, including:

-

Initiation: Some inhibitors prevent the de novo initiation of RNA synthesis at the viral promoter.[5][9][10]

-

Elongation: Other compounds may inhibit the early stages of transcript elongation.[9][11]

-

Capping: Certain inhibitors have been shown to bind to the capping domain of the L-protein, indirectly disrupting the RdRp function.[9]

The allosteric nature of these inhibitors offers the potential for high specificity and a reduced likelihood of off-target effects on host cellular polymerases.[12][13]

Quantitative Data on Representative Non-Nucleoside L-Protein Inhibitors

The antiviral activity of non-nucleoside L-protein inhibitors is typically quantified by their half-maximal effective concentration (EC50) in cell-based assays and their half-maximal inhibitory concentration (IC50) in enzymatic assays. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a critical measure of the therapeutic window of the compound.

| Compound | Assay Type | Cell Line/System | Target | EC50 / IC50 | Selectivity Index (SI) | Reference |

| This compound (Compound A) | Enzymatic Assay | - | RSV Polymerase | IC50: 4.5 µM | Not Reported | [1] |

| AZ-27 | Viral Replication (ELISA) | HEp-2 | RSV A2 | EC50: ~10 nM | >5000 | [4][10] |

| Replicon Luciferase Assay | BHK-21 | RSV Replicon | EC50: Not Specified | Not Reported | [4] | |

| EDP-323 | Viral Replication | - | RSV L-Protein | Not Specified | Not Reported | [6] |

| MRK-1 | Viral Replication | - | RSV L-Protein | Not Specified | Not Reported | [7][14] |

| JNJ-8003 | Enzymatic Assay | Recombinant L+P | RSV Polymerase | Not Specified | Not Reported | [9] |

| Triazole-1 | Cytopathic Effect (CPE) | HEp-2 | RSV A & B | IC50: ~1 µM | Not Reported | [15] |

| Compound 1a (GRP-74915) | Viral Replication | - | RSV | EC50: 0.21 µM | 40 | [16] |

| Compound 8n | Viral Replication | - | RSV | EC50: 0.06 µM | 500 | [16] |

Experimental Protocols

The characterization of non-nucleoside L-protein inhibitors involves a tiered approach, progressing from biochemical assays to cell-based models and in vivo studies.

In Vitro RSV Polymerase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the recombinant RSV L-P polymerase complex.

Methodology:

-

Expression and Purification of L-P Complex: The RSV L and P proteins are co-expressed in an appropriate system (e.g., insect cells) and purified to homogeneity.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified L-P complex, a synthetic RNA template corresponding to the viral promoter, ribonucleotide triphosphates (rNTPs, one of which is radiolabeled or fluorescently tagged), and a buffer system that supports polymerase activity.

-

Compound Incubation: The test compound, at various concentrations, is pre-incubated with the L-P complex.

-

Initiation of Reaction: The reaction is initiated by the addition of rNTPs.

-

Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 3 hours).[10]

-

Termination and Analysis: The reaction is terminated, and the newly synthesized RNA products are separated by gel electrophoresis and quantified by autoradiography or fluorescence imaging.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

RSV Minigenome/Replicon Assay

This cell-based assay assesses the inhibitor's effect on RSV polymerase activity in a cellular environment, independent of viral entry and budding.[8][17][18][19]

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEp-2, BHK-21) is cultured in multi-well plates.[4][8]

-

Transfection: The cells are co-transfected with plasmids expressing the RSV N, P, L, and M2-1 proteins, along with a plasmid containing a minigenome. The minigenome consists of a reporter gene (e.g., luciferase or green fluorescent protein) flanked by the RSV leader and trailer regions.[8]

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for 24-48 hours to allow for the expression of the viral proteins, replication and transcription of the minigenome, and expression of the reporter gene.

-

Reporter Gene Assay: The cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: The EC50 value is determined by normalizing the reporter signal in treated cells to that in untreated control cells.

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious progeny virus in a multi-cycle replication experiment.[20]

Methodology:

-

Cell Culture: Confluent monolayers of a susceptible cell line (e.g., HEp-2, A549) are prepared in multi-well plates.[21][22]

-

Infection: The cells are infected with RSV at a low multiplicity of infection (MOI) to allow for multiple rounds of replication.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period that allows for several rounds of viral replication (e.g., 3-5 days), leading to the development of cytopathic effects (CPE).

-

Harvesting: The cell supernatant and/or cell lysates are harvested.

-

Titration of Progeny Virus: The amount of infectious virus in the harvest is quantified by plaque assay or TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[23][24]

-

Data Analysis: The EC50 is calculated as the compound concentration that reduces the viral yield by 50% compared to the untreated control.

Resistance Selection and Genotypic Analysis

This protocol is used to identify the viral target of an inhibitor and to characterize potential resistance mechanisms.

Methodology:

-

Serial Passage: RSV is cultured in the presence of sub-optimal concentrations of the inhibitor.

-

Dose Escalation: With each passage, the concentration of the inhibitor is gradually increased as the virus develops resistance.

-

Phenotypic Analysis: The resistant virus is plaque-purified and its susceptibility to the inhibitor is compared to the wild-type virus to confirm the resistance phenotype.

-

Genotypic Analysis: The entire genome of the resistant virus is sequenced, with a particular focus on the L-gene, to identify mutations that are not present in the wild-type virus.[4][21]

-

Reverse Genetics: The identified mutations are introduced into a wild-type RSV infectious clone to confirm that they are responsible for the resistance phenotype.

Summary and Future Directions

Non-nucleoside inhibitors of the RSV L-protein polymerase are a promising class of antiviral agents with the potential to address the significant unmet medical need for effective RSV therapeutics. Their allosteric mechanism of action offers advantages in terms of specificity and the potential for a high barrier to resistance. The experimental protocols detailed in this guide provide a robust framework for the discovery, characterization, and optimization of these inhibitors.

Future research in this area will likely focus on:

-

Identifying novel allosteric binding sites on the L-protein to develop inhibitors with distinct resistance profiles.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds to enhance their clinical utility.

-

Investigating the potential for combination therapy with other classes of RSV inhibitors, such as fusion or nucleoprotein inhibitors, to increase efficacy and prevent the emergence of resistance.

By leveraging these advanced methodologies, the scientific community can continue to advance the development of potent and safe non-nucleoside L-protein inhibitors for the treatment of RSV infection.

References

- 1. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of a non-nucleoside inhibitor that binds to a novel site in the palm domain of the respiratory syncytial virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enanta's EDP-323 Demonstrates Unprecedented Antiviral Activity Against RSV in Phase IIa Trial [trial.medpath.com]

- 7. Evaluation of a non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase in translatable animals models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Non-Nucleoside Inhibitors of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are RSV polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 14. RSV compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]

- 15. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of Minigenome Systems to Study RSV Transcription | Springer Nature Experiments [experiments.springernature.com]

- 20. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. iosrjournals.org [iosrjournals.org]

- 24. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]

The Cutting Edge of Antiviral Development: A Technical Guide to Early-Stage RSV L-Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, posing a significant threat to infants, the elderly, and immunocompromised individuals.[1][2] The absence of a broadly effective vaccine or robust therapeutic options underscores the urgent need for novel antiviral agents.[3] The RSV Large (L) protein, a multifunctional enzyme essential for viral replication and transcription, has emerged as a prime target for drug development.[4][5][6] This guide provides an in-depth technical overview of the early-stage research and development of RSV L-protein inhibitors, focusing on their mechanisms, quantitative data, and the experimental protocols used for their evaluation.

The RSV L-Protein: A Multifunctional Target

The RSV L-protein, a large protein of approximately 250 kDa, forms the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex.[4][7] It collaborates with other viral proteins, including the phosphoprotein (P), nucleoprotein (N), and the M2-1 transcription factor, to carry out viral RNA synthesis.[2] The L-protein is organized into several distinct enzymatic domains:

-

RNA-Dependent RNA Polymerase (RdRp) Domain: This core domain contains the classic fingers, palm, and thumb subdomains and is responsible for catalyzing the synthesis of the viral genome and messenger RNA (mRNA).[2][8]

-

Capping Domain (Polyribonucleotidyltransferase - PRNTase): This domain is responsible for adding a 5' cap structure to newly synthesized viral mRNAs, a crucial step for their stability and translation by the host cell machinery.[2][4][9]

-

Methyltransferase (MTase) Domain: Following capping, this domain methylates the 5' cap, further ensuring efficient translation and helping the virus evade host immune detection.[2][4]

-

Connector and C-Terminal Domains (CTD): These regions are believed to play roles in the protein's overall structure and regulation.[2]

The indispensable and highly conserved nature of these enzymatic functions makes the L-protein an excellent target for specific, potent antiviral inhibitors.[5][10]

References

- 1. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 2. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical development of a potent D-peptide RSV inhibitor - Brett Welch [grantome.com]

- 4. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Structure-Guided Design of Small-Molecule Therapeutics against RSV Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are RSV polymerase inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to RSV L-Protein Inhibitors: A Focus on Core Mechanisms and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of inhibitors targeting the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical enzyme complex for viral replication. Due to the limited public information on "RSV L-protein-IN-2," this document focuses on well-characterized analogs, namely AZ-27 and EDP-323, to elucidate the core principles of RSV L-protein inhibition. This guide delves into their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and presents visual diagrams of relevant pathways and workflows.

The RSV L-Protein: A Prime Antiviral Target

The Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV L-protein is a multifunctional enzyme essential for the viral life cycle, making it an attractive target for antiviral drug development. This 250 kDa protein forms the catalytic core of the RNA-dependent RNA polymerase (RdRp) complex, which is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. The L-protein harbors several enzymatic activities, including RNA polymerization, mRNA cap addition (capping), and cap methylation. Inhibition of any of these functions can effectively halt viral propagation.

Mechanism of Action of L-Protein Inhibitors

RSV L-protein inhibitors are typically non-nucleoside analogs that bind to the L-protein and allosterically inhibit its enzymatic functions. Resistance studies with compounds like AZ-27 have identified mutations in the putative capping enzyme domain of the L-protein, suggesting this as a key binding region. These inhibitors have been shown to block the initiation of viral RNA synthesis from the promoter, thereby preventing both mRNA transcription and genome replication.

Biochemical and structural analyses of inhibitors such as EDP-323 suggest that they bind to the capping domain of the L-protein, disrupting the overall activity of the RdRp complex and blocking viral transcription and replication.

Below is a diagram illustrating the proposed mechanism of action for RSV L-protein inhibitors like AZ-27.

Caption: Proposed mechanism of RSV L-protein inhibition.

Quantitative Data for RSV L-Protein Inhibitors

The following tables summarize the available quantitative data for key RSV L-protein inhibitors, providing a basis for comparison of their potency and safety profiles.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Compound | Target | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

| AZ-27 | L-Protein | RSV ELISA (A2 strain) | HEp-2 | 0.01 | >100 | >10,000 | |

| RSV ELISA (B subtype) | HEp-2 | ~1.0 | >100 | >100 | |||

| EDP-323 | L-Protein | Not specified | Not specified | EC90 = 0.3 nM (protein adjusted) | Not specified | Not specified |

Table 2: Clinical Trial Data for EDP-323 (Phase IIa Human Challenge Study)

| Parameter | High-Dose Group | Low-Dose Group | Placebo Group | p-value | Reference(s) |

| Mean Viral Load Reduction (AUC) | 85% | 87% | - | <0.0001 | |

| Mean Viral Load Reduction (Culture) | 98% | 97% | - | <0.0001 | |

| Mean Total Symptom Reduction (AUC) | 66% | 78% | - | Not specified | |

| Treatment-Emergent Adverse Events | 26.6% | Not specified | 27.7% | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RSV L-protein inhibitors.

In Vitro RSV RNA-dependent RNA Polymerase (RdRp) Assay

This assay directly measures the enzymatic activity of the RSV L-protein complex and its inhibition by test compounds.

Objective: To quantify the synthesis of RNA by the purified RSV L-P complex in the presence of a template and radiolabeled nucleotides.

Materials:

-

Purified recombinant RSV L-P protein complex

-

RNA oligonucleotide template (e.g., 12-nt trailer complementary sequence, TrC12)

-

NTPs (ATP, CTP, UTP, GTP)

-

Radiolabeled NTP (e.g., [α-³²P]GTP)

-

Reaction buffer (50 mM Tris-HCl pH 7.4, 8 mM MgCl₂, 5 mM DTT, 10% w/v glycerol)

-

Test compounds dissolved in DMSO

-

Denaturing polyacrylamide gel (20%) with 7 M urea

-

Phosphorimager system

Procedure:

-

Prepare the reaction mixture containing 2 µM RNA template, 1.25 mM each of ATP, CTP, and UTP, and 50 µM GTP with 5 µCi of [α-³²P]GTP in the reaction buffer.

-

Add the test compound at various concentrations (e.g., 1 mM) or DMSO as a negative control.

-

Initiate the reaction by adding the purified RSV L-P complex.

-

Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding a stop buffer (e.g., formamide-based loading dye).

-

Denature the RNA products by heating.

-

Separate the radiolabeled RNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the RNA products using a phosphorimager. The intensity of the product bands corresponds to the polymerase activity.

RSV Replicon Assay

This cell-based assay measures the replication of a sub-genomic RSV replicon, which contains a reporter gene (e.g., luciferase) in place of the viral structural genes.

Objective: To determine the effect of a compound on RSV RNA replication in a cellular context without the production of infectious virus particles.

Materials:

-

A stable cell line expressing the RSV replicon (e.g., BHK-21 or A549 cells)

-

Cell culture medium and supplements

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the replicon-containing cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

A decrease in luciferase signal indicates inhibition of replicon replication.

-

Calculate the EC50 value, which is the concentration of the compound that reduces luciferase activity by 50%.

Antiviral Activity (Plaque Reduction) Assay

This assay measures the ability of a compound to inhibit the replication of infectious RSV.

Objective: To determine the concentration of a compound required to reduce the number of virus-induced plaques by 50% (EC50).

Materials:

-

Susceptible host cells (e.g., HEp-2 or Vero cells)

-

RSV stock (e.g., A2 strain)

-

Cell culture medium

-

Test compounds

-

Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

-

Fixing and staining solutions (e.g., crystal violet)

Procedure:

-

Seed host cells in 6-well plates and grow to confluency.

-

Infect the cell monolayers with a known amount of RSV (e.g., ~200 plaque-forming units) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium containing various concentrations of the test compound.

-

Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.

-

Determine the EC50 value from the dose-response curve.

Cytotoxicity (MTT/MTS) Assay

This assay is crucial for determining if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Objective: To measure the concentration of a compound that reduces the viability of host cells by 50% (CC50).

Materials:

-

Host cells (the same as used in the antiviral assays)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate.

-

Treat the cells with a serial dilution of the test compound for the same duration as the antiviral assay.

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

For the MTT assay, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the discovery and characterization of RSV L-protein inhibitors and the signaling pathway of RSV replication.

Caption: A typical workflow for identifying and characterizing RSV L-protein inhibitors.

Caption: The RSV replication cycle highlighting the inhibitory action of L-protein inhibitors.

Conclusion

The RSV L-protein is a validated and promising target for the development of novel antiviral therapeutics. Inhibitors like AZ-27 and EDP-323 demonstrate the potential of targeting the viral replication machinery to achieve potent and selective antiviral activity. The experimental protocols and workflows outlined in this guide provide a robust framework for the discovery, characterization, and development of the next generation of RSV L-protein inhibitors. Further research into the precise molecular interactions between these inhibitors and the L-protein will be crucial for designing even more effective and resistance-avoidant therapies against this significant respiratory pathogen.

An In-depth Technical Guide to the Cellular Targets of Non-Nucleoside RSV L-Protein Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "RSV L-protein-IN-2" is not described in the currently available scientific literature. This guide will therefore focus on the well-characterized non-nucleoside inhibitor AZ-27 , which targets the Respiratory Syncytial Virus (RSV) Large (L) protein. The data and methodologies presented for AZ-27 serve as a representative example for this class of inhibitors.

Introduction: The RSV L-Protein as a Therapeutic Target

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and the elderly.[1] The viral L-protein, a multifunctional enzyme essential for viral RNA synthesis, represents a prime target for antiviral drug development.[1][2] The L-protein is a 250 kDa RNA-dependent RNA polymerase (RdRp) that contains multiple enzymatic activities required for viral replication and transcription, including mRNA capping and methylation.[1][3] Inhibiting the L-protein can effectively halt the viral life cycle.[4]

This document provides a technical overview of the cellular and viral targets of AZ-27, a potent, non-nucleoside RSV L-protein inhibitor with activity against both RSV A and B subtypes.[1][5] We will detail its mechanism of action, summarize key quantitative data, and provide comprehensive experimental protocols used in its characterization.

Cellular and Viral Target: The L-Protein Capping Domain

The primary target of AZ-27 is the viral L-protein itself, not a cellular factor. Specifically, resistance to AZ-27 is conferred by a single amino acid mutation in the putative capping enzyme domain (also known as polyribonucleotidyl transferase or PRNTase) of the L-protein.[1][5] This strongly supports the L-protein as the direct target. The capping of viral mRNAs is a critical step for their stability and translation by the host cell machinery.[6]

Mechanism of Action

AZ-27 inhibits a step common to both viral mRNA transcription and genome replication.[7][8] It acts at an early stage, inhibiting the initiation of RNA synthesis from the viral promoter.[7][8] Interestingly, while the inhibitor prevents the elongation of the RNA strand, it does not affect the very first step of "back-priming," where the polymerase adds the initial few nucleotides.[8] This suggests that AZ-27 may bind to a conformation of the polymerase that is adopted just after the initial base pairing but before processive elongation.[8] By blocking the capping function, AZ-27 effectively prevents the production of viable viral mRNAs and halts replication.

Quantitative Data Summary

The potency of AZ-27 has been evaluated in various assays. The following tables summarize the key quantitative findings.

| Compound | Assay Type | RSV Strain | Cell Line | EC₅₀ (nM) | Reference |

| AZ-27 | Multicycle Growth | A2 | HEp-2 | 10 | [7] |

| AZ-27 | Replicon Assay | - | BHK-21 | ~20 | [1] |

Table 1: Antiviral Activity of AZ-27.

| Compound | Assay Type | Cell Line | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |

| AZ-27 | Cytotoxicity Assay | HEp-2 | > 50 | > 5000 | [1] |

| AZ-27 | Cytotoxicity Assay | A549 | > 50 | > 5000 | [1] |

| AZ-27 | Cytotoxicity Assay | BHK-21 | > 50 | > 2500 | [1] |

Table 2: Cytotoxicity Profile of AZ-27.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core protocols used for the characterization of AZ-27.

RSV Antiviral ELISA

This assay quantifies the level of RSV F protein expression in infected cells as a measure of viral replication.

-

Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of AZ-27 in culture medium.

-

Infection and Treatment: Pre-incubate cell monolayers with compound dilutions for 1 hour at 37°C. Subsequently, infect the cells with RSV (e.g., strain A2) at a Multiplicity of Infection (MOI) of 0.1.

-

Incubation: Incubate the infected plates for 3-4 days at 37°C.

-

Cell Fixing and Staining:

-

Fix the cells with 80% acetone for 20 minutes at 4°C.

-

Block with a casein blocking buffer for 1 hour.

-

Incubate with a mouse anti-RSV F monoclonal antibody for 1 hour at 37°C.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour.

-

-

Detection: Add a suitable substrate and measure the optical density (OD) using a microplate reader. The EC₅₀ is calculated as the compound concentration that inhibits the viral signal by 50%.

RSV Replicon Assay

This assay measures the effect of a compound on viral RNA synthesis in the absence of viral entry and budding steps, using a cell line that stably expresses a subgenomic RSV replicon (e.g., containing a reporter gene like luciferase).

-

Cell Seeding: Seed BHK-21 based RSV replicon cells in 96-well plates.

-

Compound Treatment: Add serial dilutions of AZ-27 to the cells.

-

Incubation: Incubate for 48 hours at 37°C.

-

Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC₅₀ value based on the reduction in reporter signal.

Cytotoxicity Assay

This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC₅₀).

-

Cell Seeding: Seed relevant cell lines (e.g., HEp-2, A549) in 96-well plates.

-

Compound Treatment: Treat cells with serial dilutions of AZ-27.

-

Incubation: Incubate for the same duration as the antiviral assay (e.g., 3-4 days).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) with a plate reader.

-

Data Analysis: Calculate the CC₅₀ from the dose-response curve.

Resistance Selection and Analysis

This protocol is designed to identify the viral target of an inhibitor by generating and sequencing resistant viral variants.

-

Initial Infection: Infect HEp-2 cells with RSV at a low MOI in the presence of AZ-27 at a concentration approximately equal to its EC₅₀.

-

Serial Passaging: When cytopathic effect (CPE) is observed, harvest the virus-containing supernatant. Use this supernatant to infect fresh cells, gradually increasing the concentration of AZ-27 in subsequent passages.

-

Isolation of Resistant Virus: Continue passaging until a viral population capable of replicating at high concentrations of AZ-27 is obtained.

-

Genetic Analysis: Extract viral RNA from the resistant population. Amplify the L-protein coding region using RT-PCR and sequence the PCR products.

-

Mutation Identification: Compare the sequence of the resistant virus to the wild-type virus to identify mutations that confer resistance. For AZ-27, this process identified the Y1631H/C mutation in the L-protein.[9]

Conclusion

AZ-27 is a potent and selective inhibitor of RSV that targets the capping function of the viral L-protein. Its mechanism of action, involving the inhibition of transcription and replication initiation, makes it a valuable tool for studying the intricacies of the RSV polymerase. The high selectivity index and activity against both major RSV subtypes underscore the potential of targeting the L-protein for the development of effective RSV therapeutics. The experimental protocols detailed herein provide a robust framework for the evaluation and characterization of future RSV L-protein inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RSV L-protein-IN-2 in Replicon Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of RSV L-protein-IN-2, a representative non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein, in subgenomic replicon systems. The protocols and data presented herein are essential for the evaluation of antiviral potency and the elucidation of the mechanism of action of L-protein inhibitors. For the purpose of these notes, data from AZ-27, a potent L-protein inhibitor derived from the YM-53403 series, will be used as a representative example for this compound.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV L-protein is an essential component of the viral replication machinery, functioning as an RNA-dependent RNA polymerase (RdRp) responsible for both transcription of viral mRNAs and replication of the viral genome.[2][3][4] This multi-domain enzymatic complex, which includes RdRp, capping, and methyltransferase activities, is a prime target for antiviral drug development.[4]

RSV replicon systems are powerful tools for studying viral replication and screening for antiviral compounds in a BSL-2 environment. These systems are based on a subgenomic RSV RNA that lacks the genes encoding the viral envelope proteins, rendering them incapable of producing infectious virus. Instead, the replicon RNA contains a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is dependent on the activity of the viral replication complex (N, P, M2-1, and L proteins), which are supplied in trans.

This compound and its analogs, like AZ-27, are potent inhibitors that target the L-protein, thereby blocking viral RNA synthesis.[3][5] These notes provide detailed protocols for assessing the antiviral activity of such inhibitors using a luciferase-based RSV replicon assay.

Data Presentation

The antiviral activity of RSV L-protein inhibitors is typically quantified by their 50% effective concentration (EC50), which is the concentration of the compound that reduces the reporter signal (e.g., luciferase activity) by 50%. The following tables summarize the in vitro antiviral activity of AZ-27, a representative this compound compound.

Table 1: In Vitro Antiviral Activity of AZ-27 against RSV A2 Strain

| Assay Type | Cell Line | EC50 (nM) | Cytotoxicity (CC50 in µM) |

| RSV ELISA (Live Virus) | HEp-2 | 10 - 40 | > 100 |

| Replicon (Luciferase) | BHK-21 | ~15 | > 100 |

| Replicon (GFP) | HeLa | Similar to BHK-21 | > 100 |

Data compiled from a study by Tiong-Yip et al., 2014.[3]

Table 2: Spectrum of Antiviral Activity of AZ-27 against Different RSV Strains

| RSV Subtype | Strain | EC50 (nM) |

| A | A2 | 24 ± 9 |

| A | Clinical Isolates (8) | Average: 24 ± 9 |

| B | B-WST | 1000 ± 280 |

| B | Clinical Isolates (3) | Average: 1.0 ± 0.28 µM |

Data represents the average EC50 from multiple experiments.[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution of Lyophilized Compound: Obtain the molecular weight of the specific RSV L-protein inhibitor. To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in 100% dimethyl sulfoxide (DMSO). For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Aliquot and Storage: Vortex the solution until the compound is completely dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for at least 6 months.[6]

Protocol 2: RSV Replicon Luciferase Assay for EC50 Determination

This protocol describes the methodology to determine the potency of this compound in a stable cell line containing a luciferase-based RSV replicon.

Materials:

-

BHK-21 or HeLa cells stably maintaining an RSV replicon with a luciferase reporter gene.

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay medium (e.g., DMEM with 2% FBS, penicillin/streptomycin).

-

This compound stock solution (10 mM in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the replicon-containing cells.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the this compound in assay medium. A typical starting concentration for the dilution series would be 100 µM, with 3-fold serial dilutions.

-

Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Remove the growth medium from the cell plate and add 100 µL of the diluted compound or control medium to the respective wells. Include wells with cells and assay medium containing the same concentration of DMSO as the compound-treated wells as a "no-drug" control.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[3]

-

-

Luciferase Assay:

-

Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the "no-drug" control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Caption: Mechanism of Action of this compound.

Caption: RSV Replicon Luciferase Assay Workflow.

References

- 1. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for RSV L-protein-IN-2 in Viral Transcription Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RSV L-protein-IN-2, a noncompetitive inhibitor of the respiratory syncytial virus (RSV) polymerase, in studies focused on viral transcription. Detailed protocols for key experimental assays are provided, along with summarized quantitative data and visual representations of relevant biological pathways and experimental workflows.

Introduction

Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV large (L) protein is a multifunctional enzyme essential for viral RNA synthesis, comprising an RNA-dependent RNA polymerase (RdRp), a capping enzyme, and a methyltransferase.[1][2] This makes the L-protein a prime target for antiviral drug development.[1][3] this compound is a small molecule inhibitor that targets the L-protein, offering a valuable tool for dissecting the mechanisms of RSV transcription and for the development of novel anti-RSV therapeutics.[4]

Mechanism of Action

This compound acts as a noncompetitive inhibitor of the RSV polymerase.[4] Its mechanism is believed to be similar to other inhibitors in its class, such as AZ-27, which interfere with the capping of viral mRNA.[1] By targeting the L-protein, these inhibitors effectively block the initiation of viral transcription, thereby preventing the synthesis of viral mRNAs and subsequent viral replication.[3]

Data Presentation

The following tables summarize the in vitro efficacy of this compound and related L-protein inhibitors against various RSV strains and in different assay formats.

Table 1: In Vitro Activity of this compound

| Compound | Assay | Target | IC50 (µM) | EC50 (µM) | Cell Line | RSV Strain | Citation |

| This compound (Compound A) | Polymerase Assay | RSV Polymerase | 4.5 | - | - | - | [4] |

| This compound (Compound A) | Antiviral Assay | RSV Replication | - | 1.3 | - | Long | [4] |

Table 2: In Vitro Activity of Related RSV L-Protein Inhibitors

| Compound | Assay | EC50 (µM) | CC50 (µM) | Cell Line | RSV Strain | Citation |

| AZ-27 | RSV ELISA | 0.01 ± 0.004 | >100 | HEp-2 | A2 | [1] |

| AZ-27 | RSV ELISA | 1.3 ± 0.89 | >100 | HEp-2 | B-WST | [1] |

| AZ-27 | Replicon Assay | 0.05 ± 0.02 | >79 | BHK-21 | A2 | [1] |

| DZ7487 | CPE Assay | 0.016 | - | HEp-2 | A Long | |